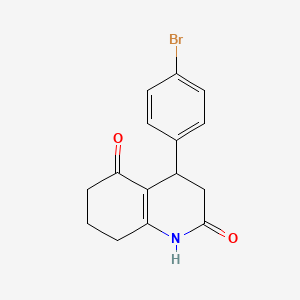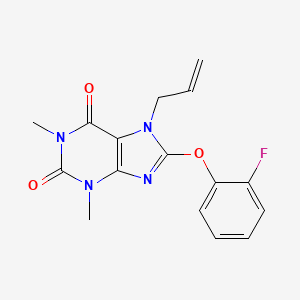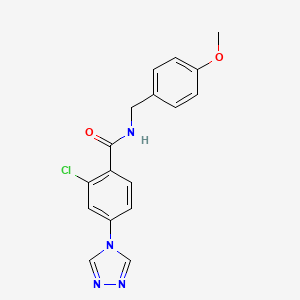
4-(4-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
説明
4-(4-bromophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, commonly known as BPTQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of BPTQ is not fully understood, but it has been suggested that it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks and ultimately, cell death. BPTQ has also been found to induce apoptosis in cancer cells, which is another mechanism by which it exerts its anti-tumor activity.
Biochemical and Physiological Effects:
BPTQ has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BPTQ inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPTQ has also been found to exhibit anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases. In vivo studies have shown that BPTQ exhibits low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
BPTQ has several advantages for lab experiments. It is easy to synthesize and has good solubility in organic solvents, which makes it easy to handle in the lab. BPTQ has also been found to exhibit low toxicity in vitro and in vivo, which makes it a safe compound to work with. However, one of the limitations of BPTQ is that it is not very water-soluble, which can limit its applications in aqueous environments.
将来の方向性
There are several future directions for the study of BPTQ. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to optimize its pharmacokinetic properties and develop it as a therapeutic agent for cancer and inflammatory diseases. BPTQ can also be modified to improve its water solubility, which can expand its applications in aqueous environments. Overall, BPTQ is a promising compound that has potential applications in various fields of science and warrants further investigation.
Conclusion:
In conclusion, BPTQ is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. BPTQ has shown potential applications in medicinal chemistry, specifically in cancer therapy and the treatment of inflammatory diseases. Further investigation is warranted to fully understand its mechanism of action and optimize its pharmacokinetic properties for therapeutic development.
科学的研究の応用
BPTQ has shown potential applications in various fields of science. One of the most promising applications of BPTQ is in the field of medicinal chemistry. BPTQ has been found to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. BPTQ has also been studied for its anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
4-(4-bromophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-10-6-4-9(5-7-10)11-8-14(19)17-12-2-1-3-13(18)15(11)12/h4-7,11H,1-3,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWYXXYUUCYDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B4414729.png)

![2-bromo-N-{2-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B4414740.png)
![N-(3,4-diethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414741.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B4414749.png)
![N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4414763.png)
![methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4414772.png)
![(1S*,6R*)-9-(2,1,3-benzothiadiazol-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4414777.png)
![1-[2-(benzylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4414778.png)

![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4414786.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4414797.png)

![2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4414820.png)